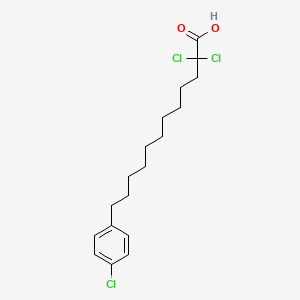
N-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
K 858 is a novel and potent inhibitor of the mitotic kinesin Eg5, which plays a crucial role in the formation of bipolar spindles during cell division. The compound has shown significant potential in cancer research due to its ability to induce mitotic arrest and subsequent cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of K 858 involves the formation of a thiadiazoline ring, which is a key structural component of the compound. The synthetic route typically includes the following steps:
Formation of the Thiadiazoline Ring: This involves the reaction of a hydrazine derivative with a carbonyl compound to form the thiadiazoline ring.
Acetylation: The thiadiazoline ring is then acetylated to introduce the acetyl group at the desired position.
Final Assembly:
Industrial Production Methods: Industrial production of K 858 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethyl sulfoxide and ethanol, while the reactions are typically carried out under controlled temperatures and pressures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: K 858 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the acetyl and thiadiazoline moieties.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic reagents such as amines or thiols, which can replace the acetyl group under mild conditions.
Oxidation and Reduction: K 858 can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as hydrogen peroxide can oxidize the thiadiazoline ring, while reducing agents like sodium borohydride can reduce it.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
K 858 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: The compound is extensively used in cell biology research to study the mechanisms of mitotic arrest and cell division.
Medicine: K 858 has shown promise as an anticancer agent due to its ability to induce cell death in cancer cells without affecting normal cells. It is being investigated for its potential use in cancer therapy.
Mechanism of Action
K 858 exerts its effects by inhibiting the ATPase activity of the mitotic kinesin Eg5. This inhibition prevents the separation of centrosomes, leading to the formation of monopolar spindles and activation of the spindle checkpoint. As a result, cells undergo mitotic arrest and eventually cell death. The compound selectively targets cancer cells, inducing mitotic cell death and polyploidization followed by senescence. In contrast, normal cells undergo mitotic slippage without cell death, resulting in cell cycle arrest in the G1 phase .
Comparison with Similar Compounds
Monastrol: Another inhibitor of Eg5, but with a different mechanism of action.
Paclitaxel: A well-known anticancer agent that disrupts microtubule dynamics but has different molecular targets.
Vincristine: An anticancer drug that binds to tubulin and inhibits microtubule formation.
Uniqueness of K 858: K 858 is unique in its selective inhibition of Eg5 without affecting other kinesins or microtubule polymerization. This selectivity reduces the risk of neurotoxicity, a common side effect of other anticancer agents like paclitaxel and vincristine. Additionally, K 858 induces mitotic cell death specifically in cancer cells, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(17)14-12-15-16(10(2)18)13(3,19-12)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFVYQYZCAVNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972156 | |
| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72926-24-0, 5671-55-6 | |
| Record name | K-858 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | K-858 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA4OIM722G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B1673187.png)





![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)





